molecular formula C23H26N6O2 B2644369 ethyl 5-amino-1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate CAS No. 958944-07-5

ethyl 5-amino-1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate

Cat. No.: B2644369
CAS No.: 958944-07-5
M. Wt: 418.501
InChI Key: IBEIBZLFSUNGPB-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a substituted pyrazole ring. The pyrazolo[1,5-a]pyrimidine scaffold is decorated with a tert-butyl group at position 5, a methyl group at position 2, and a phenyl group at position 3. The pyrazole moiety includes an ethyl carboxylate ester at position 4 and an amino group at position 4.

Properties

IUPAC Name

ethyl 5-amino-1-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-6-31-22(30)16-13-25-28(20(16)24)18-12-17(23(3,4)5)26-21-19(14(2)27-29(18)21)15-10-8-7-9-11-15/h7-13H,6,24H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEIBZLFSUNGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole and pyrimidine rings, followed by their coupling to form the final product. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. Ethyl 5-amino-1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate is being investigated for its ability to inhibit specific cancer cell lines. The compound's structure allows it to interact with molecular targets involved in cancer cell proliferation and survival pathways.

Antimicrobial Properties

Compounds in the pyrazolo[1,5-a]pyrimidine class have shown significant antimicrobial activity against a range of pathogens. Ethyl 5-amino derivatives are particularly noted for their effectiveness against both bacterial and fungal strains. This makes them suitable candidates for the development of new antimicrobial agents.

Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives can possess anti-inflammatory properties. This compound is being explored for its potential to modulate inflammatory responses, which could lead to therapeutic applications in diseases characterized by chronic inflammation.

Synthetic Methodologies

The synthesis of ethyl 5-amino derivatives typically involves multi-step organic reactions, including condensation reactions between appropriate pyrazole and pyrimidine derivatives. Researchers are continuously optimizing these synthetic routes to enhance yield and purity.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for the development of effective drugs. Ethyl 5-amino derivatives are subject to extensive structure-activity relationship (SAR) studies to identify key functional groups that contribute to their biological efficacy.

Case Study: Anticancer Activity in HeLa Cells

In a recent study, ethyl 5-amino derivatives were tested against HeLa cells (cervical cancer cell line). The results indicated a significant reduction in cell viability at specific concentrations, suggesting that these compounds could serve as lead candidates for further development into anticancer therapies .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of various pyrazolo[1,5-a]pyrimidine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that ethyl 5-amino derivatives exhibited potent antimicrobial effects, outperforming several commercially available antibiotics .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related pyrazolo[1,5-a]pyrimidine derivatives (Table 1), focusing on substituent effects:

Compound Key Substituents Synthetic Route Notable Properties
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate Methyl (C7), phenyl (C2), ethyl carboxylate (C5) Condensation of 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate COX-2 inhibition; π-π interactions in crystal packing
tert-Butyl 5-(4'-carbamoylbiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate tert-Butyl (C5), carbamate, biphenyl Suzuki coupling with boronic acid and Pd catalysis High purity (HRMS [M+H]+ 549.2610); lipophilicity from tert-butyl
2-(tert-Butyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK59) tert-Butyl (C2), phenyl (C5), ketone (C7) Cyclocondensation of aminopyrazole with diketones Potential metabolic stability due to tert-butyl
Target Compound tert-Butyl (C5), methyl (C2), phenyl (C3), ethyl carboxylate (C4), amino (C5-pyrazole) Likely condensation of 5-aminopyrazole with substituted diketone esters (inferred) Predicted enhanced solubility (ethyl ester) and target binding (amino group)

Key Observations :

  • Amino vs. Carboxylate Groups: The 5-amino group on the pyrazole ring (target compound) may enhance hydrogen-bonding interactions with biological targets compared to non-amino derivatives like MK59 .
  • Ethyl Carboxylate : The ethyl ester (target compound and compound ) balances solubility and bioavailability, whereas methyl esters (e.g., ) may exhibit lower logP values.
Crystallographic and Interaction Analysis
  • Crystal Packing : In , hydrogen bonds (C12–H12···O1) and π-π interactions (3.426 Å) stabilize the structure. The target compound’s tert-butyl group may disrupt packing, reducing crystallinity but improving solubility.

Biological Activity

Ethyl 5-amino-1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are recognized for their significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The structural diversity within this class allows for various substitutions that enhance their pharmacological profiles. This compound exemplifies this potential with its unique substitutions.

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. For instance:

  • Cell Line Studies : Ethyl 5-amino derivatives have shown significant cytotoxicity against various cancer cell lines. In a study involving MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, the compound demonstrated an IC50 value of approximately 3.79 µM and 12.50 µM respectively .
Cell Line IC50 (µM)
MCF73.79
NCI-H46012.50

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazolo[1,5-a]pyrimidines can act against various Gram-positive and Gram-negative bacteria. Specifically, ethyl 5-amino derivatives have been tested against Staphylococcus aureus and Escherichia coli with notable efficacy .

The mechanisms through which these compounds exert their biological effects often involve the inhibition of specific enzymes or pathways:

  • Kinase Inhibition : Many pyrazolo[1,5-a]pyrimidine derivatives act as selective inhibitors of kinases involved in cancer proliferation. For example, some studies have indicated that these compounds inhibit Aurora-A kinase and CDK2, leading to disrupted cell cycle progression and increased apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of ethyl 5-amino derivatives in preclinical models:

  • Tumor Imaging : A study reported the synthesis of radiolabeled pyrazolo[1,5-a]pyrimidines for tumor imaging using SPECT. The biodistribution studies indicated favorable tumor-to-muscle ratios, suggesting potential as imaging agents for targeted therapy .
  • In Vivo Efficacy : In animal models bearing tumors, compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold showed significant tumor reduction compared to controls. These findings support further development towards clinical applications.

Q & A

Q. Approach :

  • Use density functional theory (DFT) to map transition states and identify rate-limiting steps (e.g., cyclocondensation vs. tautomerization) .
  • Predict regioselectivity by comparing activation energies for alternative pathways (e.g., 5- vs. 7-substitution) .
  • Validate hydrogen-bonding motifs (e.g., C12–H12···O1 interactions) observed in crystallography .

Tool : ICReDD’s reaction path search methods integrate computational and experimental data to streamline optimization .

Structural Analysis: What intermolecular interactions stabilize the crystal lattice?

  • π-π Stacking : Centroid distances of ~3.4 Å between phenyl and pyrimidine rings enhance stability .
  • Hydrogen Bonds : Inversion dimers formed via C–H···O/N interactions (e.g., C6–H6···N3) contribute to 3D network cohesion .
  • Steric Effects : Bulky tert-butyl groups reduce packing efficiency but improve solubility in apolar solvents .

Advanced: How to resolve contradictions between NMR and X-ray data for substituent orientation?

Case Study : shows planar pyrazole/pyrimidine rings via X-ray, but NMR may suggest dynamic disorder.
Resolution :

  • Perform VT-NMR (variable temperature) to detect conformational flexibility.
  • Use NOESY/ROESY to confirm spatial proximity of protons (e.g., H-3 and CH₂ in benzyl groups) .

Basic: How do substituents (e.g., trifluoromethyl, tert-butyl) influence bioactivity?

  • Trifluoromethyl : Enhances metabolic stability and binding affinity to targets like kinases or GPCRs via hydrophobic interactions .
  • tert-Butyl : Improves membrane permeability but may reduce aqueous solubility. Comparative studies show 5-tert-butyl analogs exhibit higher in vitro potency than methyl derivatives .

Advanced: What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Bioisosteric Replacement : Substitute carboxylate esters with amides to reduce esterase-mediated hydrolysis .
  • Fragment-Based Design : Use X-ray co-crystallization data to optimize interactions with target binding pockets (e.g., CRF1 antagonists) .
  • Prodrug Approaches : Mask amino groups with Boc-protecting agents to enhance oral bioavailability .

Data Contradiction: How to reconcile conflicting reports on reaction yields for similar substrates?

Example : cites 70% yields for heteroarylpyrazolo[1,5-a]pyrimidines, while reports 49% for benzyl derivatives.
Root Cause Analysis :

  • Steric Effects : Bulky benzyl groups hinder nucleophilic attack compared to smaller heteroaryl substituents.
  • Solvent Polarity : Polar aprotic solvents (DMF) improve yields for electron-deficient substrates .

Resolution : Standardize reaction conditions (solvent, temperature, catalyst) across substrates to isolate substituent-specific effects.

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